1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Description
1,2,4-oxadiazole derivatives, such as “1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one”, have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also demonstrated anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves a series of chemical reactions. For instance, a solution of substituted benzoic acid in anhydrous CH2Cl2 was cooled to 0 °C and ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) was added to it under a nitrogen atmosphere .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .Chemical Reactions Analysis
The compound 4- (5-phenyl-1,2,4-oxadiazol-3-yl)aniline was dissolved in THF. Acetic acid and 3-pyridinecarboxaldehyde were added to the solution, followed by treatment with NaBH3CN at 0 °C .Physical And Chemical Properties Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Scientific Research Applications
Antitubercular Activity
A study explored the synthesis of novel pyrrole derivatives, including structures related to 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, for antitubercular applications. These compounds were evaluated for their in vitro antitubercular activity. Preliminary results indicated moderate to good antitubercular activity. This research highlights the potential of such derivatives as leads in the development of new antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Synthesis and Biological Activity Prediction
Another research effort led to the synthesis of novel 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds structurally related to the query compound. The study also presented the prediction of biological activity for the synthesized compounds, highlighting the utility of such derivatives in the exploration of new bioactive molecules (Kharchenko, Detistov, & Orlov, 2008).
Apoptosis Induction and Anticancer Potential
Research identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds, sharing a core structure with 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, demonstrated activity against several cancer cell lines, indicating their relevance in cancer therapy research (Zhang et al., 2005).
Electronic and Optical Materials
A study on the design of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, which are structurally related to the compound of interest, investigated their optical, electronic, and charge transport properties. The findings suggest that such derivatives are promising candidates for luminescent materials and charge transport materials in organic light-emitting diodes (OLEDs) (Sun & Jin, 2017).
properties
IUPAC Name |
1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILVKOFCHILSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
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